2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-diethylethanamine
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Overview
Description
N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diethylamine is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Diethylamine Moiety: The diethylamine group can be attached through nucleophilic substitution using diethylamine and an appropriate leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-dimethylamine: Similar structure but with dimethylamine instead of diethylamine.
N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diisopropylamine: Similar structure but with diisopropylamine instead of diethylamine.
Uniqueness
N-[2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]-N,N-diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the diethylamine moiety contributes to its solubility and reactivity.
Properties
Molecular Formula |
C19H28N4 |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-(2-tert-butylimidazo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C19H28N4/c1-6-21(7-2)12-13-22-15-10-8-9-11-16(15)23-14-17(19(3,4)5)20-18(22)23/h8-11,14H,6-7,12-13H2,1-5H3 |
InChI Key |
LMESSURCIQLYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C(C)(C)C |
Origin of Product |
United States |
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